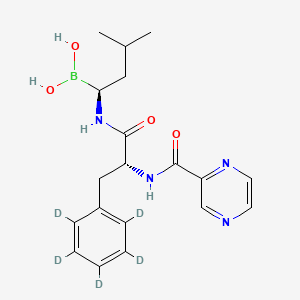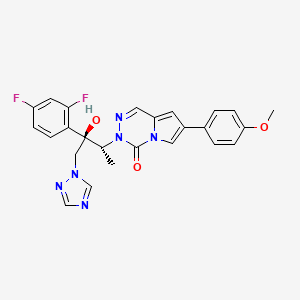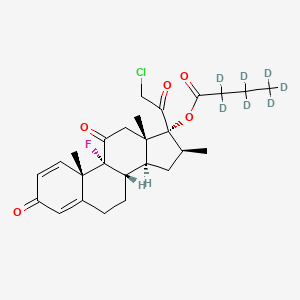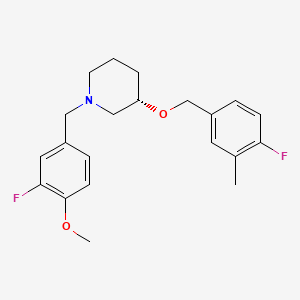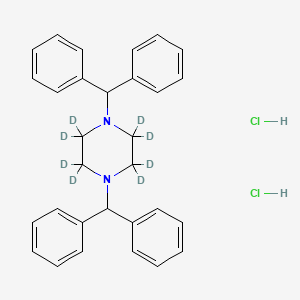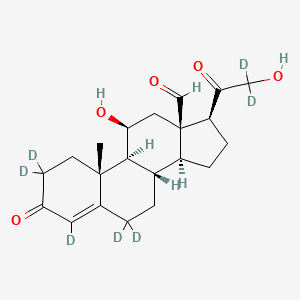
Aldosterone-d7 (Major)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aldosterone-d7 is a deuterated form of aldosterone, a mineralocorticoid hormone produced by the adrenal cortex. The deuterium atoms replace hydrogen atoms in the aldosterone molecule, making it useful as an internal standard in mass spectrometry. Aldosterone plays a crucial role in regulating sodium and potassium levels in the body, thus maintaining blood pressure and fluid balance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldosterone-d7 involves the incorporation of deuterium atoms into the aldosterone molecule. This can be achieved through various methods, including:
Hydrogen-Deuterium Exchange: This method involves the exchange of hydrogen atoms in aldosterone with deuterium atoms using deuterated solvents under specific conditions.
Deuterated Precursors: Using deuterated precursors in the synthesis of aldosterone can also result in the formation of Aldosterone-d7.
Industrial Production Methods: Industrial production of Aldosterone-d7 typically involves large-scale synthesis using deuterated precursors. The process includes:
Purification: The synthesized Aldosterone-d7 is purified using chromatographic techniques to ensure high isotopic purity.
Quality Control: The final product undergoes rigorous quality control to confirm the incorporation of deuterium atoms and the absence of impurities.
Chemical Reactions Analysis
Types of Reactions: Aldosterone-d7 undergoes various chemical reactions, including:
Oxidation: Aldosterone-d7 can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert Aldosterone-d7 into its corresponding alcohols.
Substitution: Substitution reactions can replace functional groups in Aldosterone-d7 with other groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives, nucleophilic substitution products.
Scientific Research Applications
Aldosterone-d7 has a wide range of applications in scientific research, including:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of aldosterone levels in biological samples.
Biology: Helps in studying the metabolism and biological pathways of aldosterone.
Medicine: Used in clinical research to investigate disorders related to aldosterone, such as primary aldosteronism.
Industry: Employed in the development of diagnostic assays and quality control of pharmaceutical products.
Mechanism of Action
Aldosterone-d7 exerts its effects by mimicking the action of natural aldosterone. It binds to mineralocorticoid receptors in the kidney, leading to:
Sodium Reabsorption: Increases the reabsorption of sodium ions in the distal tubules and collecting ducts.
Potassium Excretion: Enhances the excretion of potassium ions.
Water Retention: Promotes water retention, thereby increasing blood volume and blood pressure.
The molecular targets include the epithelial sodium channel and the sodium-potassium pump, which are crucial for maintaining electrolyte balance.
Comparison with Similar Compounds
Aldosterone: The natural form of the hormone.
Corticosterone: Another mineralocorticoid with similar functions.
Deoxycorticosterone: A precursor in the biosynthesis of aldosterone.
Uniqueness: Aldosterone-d7 is unique due to the presence of deuterium atoms, which makes it an ideal internal standard for mass spectrometry. This isotopic labeling allows for precise quantification and analysis of aldosterone in various research applications.
Properties
Molecular Formula |
C21H28O5 |
|---|---|
Molecular Weight |
367.5 g/mol |
IUPAC Name |
(8S,9S,10R,11S,13R,14S,17S)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11-hydroxy-10-methyl-3-oxo-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-13-carbaldehyde |
InChI |
InChI=1S/C21H28O5/c1-20-7-6-13(24)8-12(20)2-3-14-15-4-5-16(18(26)10-22)21(15,11-23)9-17(25)19(14)20/h8,11,14-17,19,22,25H,2-7,9-10H2,1H3/t14-,15-,16+,17-,19+,20-,21+/m0/s1/i2D2,6D2,8D,10D2 |
InChI Key |
PQSUYGKTWSAVDQ-IVGHLNRDSA-N |
Isomeric SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@H]4C(=O)C([2H])([2H])O)C=O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4C(=O)CO)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethanol, 2-[2-[2-[2-[p-(1,1,3,3-tetramethylbutyl)phenoxy]ethoxy]ethoxy]ethoxy]-](/img/structure/B12416803.png)

![(1S,5R)-8-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-[5-(ethoxymethyl)pyrazin-2-yl]oxy-8-azabicyclo[3.2.1]octane](/img/structure/B12416817.png)
![(S)-[(1S,2R,4S,5R)-5-ethenyl-1-(trideuteriomethyl)-1-azoniabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;iodide](/img/structure/B12416818.png)
